ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. The presence of a trifluoromethyl group on the pyridine ring and an ethyl ester group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications. The trifluoromethyl group is known for its ability to enhance the metabolic stability and lipophilicity of compounds, which can be beneficial in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-keto ester under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid derivative and a halogenated pyridine.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrazole and pyridine rings can interact with enzyme active sites, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Ethyl 5-amino-1-[5-(methyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate: Similar structure but lacks the trifluoromethyl group.
Ethyl 5-amino-1-[5-(chloromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group.
Ethyl 5-amino-1-[5-(fluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate: Contains a fluoromethyl group instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate enhances its metabolic stability and lipophilicity, making it more effective in penetrating cell membranes and reaching intracellular targets. This unique feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
Properties
IUPAC Name |
ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O2/c1-2-21-11(20)8-6-18-19(10(8)16)9-4-3-7(5-17-9)12(13,14)15/h3-6H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENAVZLUIFZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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